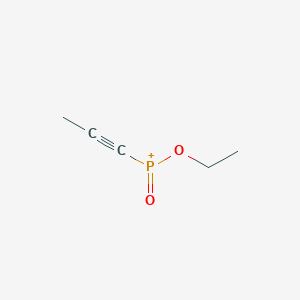
Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium is a chemical compound with the molecular formula C5H8O2P+. It is a member of the phosphonium family, which are compounds containing a positively charged phosphorus atom. This compound is known for its unique structure, which includes an ethoxy group, an oxo group, and a prop-1-yn-1-yl group attached to the phosphorus atom .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium typically involves the reaction of a phosphine with an alkyne and an oxidizing agent. One common method is the reaction of triphenylphosphine with propargyl alcohol in the presence of an oxidizing agent such as hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used to substitute the ethoxy group, depending on the desired product.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium compounds.
Applications De Recherche Scientifique
Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for phosphonium-based drugs.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium involves its interaction with various molecular targets. The positively charged phosphorus atom can interact with negatively charged sites on enzymes and other proteins, affecting their activity. The compound can also participate in redox reactions, altering the oxidative state of biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
PyOxP: O-[(1-cyano-2-ethoxy-2-oxoethylidene)amino]-oxytri(pyrrolidin-1-yl) phosphonium hexafluorophosphate.
PyOxB: O-[(1-cyano-2-ethoxy-2-oxoethylidene)amino]-oxytri(pyrrolidin-1-yl) phosphonium tetrafluoroborate.
Uniqueness
Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Compared to similar compounds like PyOxP and PyOxB, it offers different solubility and reactivity profiles, making it suitable for specific applications in organic synthesis and biochemical research .
Propriétés
Numéro CAS |
144262-79-3 |
|---|---|
Formule moléculaire |
C5H8O2P+ |
Poids moléculaire |
131.09 g/mol |
Nom IUPAC |
ethoxy-oxo-prop-1-ynylphosphanium |
InChI |
InChI=1S/C5H8O2P/c1-3-5-8(6)7-4-2/h4H2,1-2H3/q+1 |
Clé InChI |
WATKTGRVARNGRU-UHFFFAOYSA-N |
SMILES canonique |
CCO[P+](=O)C#CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-ethyl-](/img/structure/B14272830.png)

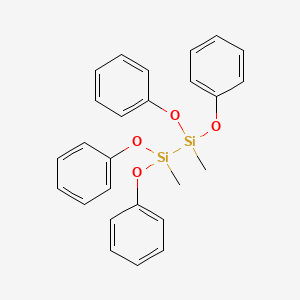
![2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate](/img/structure/B14272861.png)
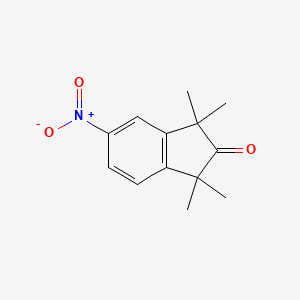
![2,2'-[2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-diylidene]dipropanedinitrile](/img/structure/B14272870.png)
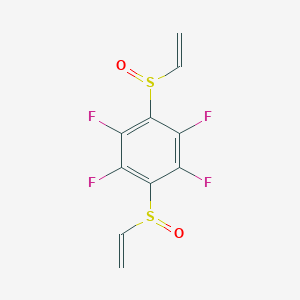
![1-[1-(3-Iodophenyl)cyclohexyl]piperidine](/img/structure/B14272878.png)

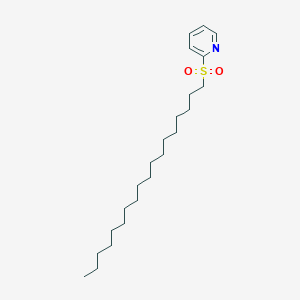
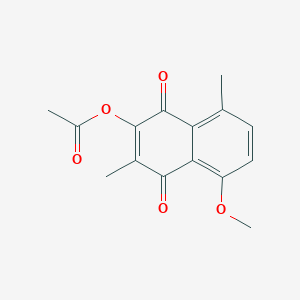
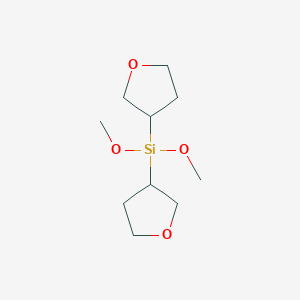
![(Imidazo[1,5-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B14272904.png)
